molecular formula C8H16O2 B13320580 (2-Ethyloxan-2-yl)methanol

(2-Ethyloxan-2-yl)methanol

Cat. No.: B13320580
M. Wt: 144.21 g/mol
InChI Key: WFKFQHUFUQSPII-UHFFFAOYSA-N
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Description

(2-Ethyloxan-2-yl)methanol is an organic compound with the molecular formula C7H14O2 It is a derivative of oxane, featuring an ethyl group and a hydroxymethyl group attached to the second carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethyloxan-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-ethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, this compound can be produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyloxan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2-Ethyloxan-2-yl)methanoic acid.

    Reduction: It can be reduced to form (2-Ethyloxan-2-yl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually carried out in an inert solvent like tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: (2-Ethyloxan-2-yl)methanoic acid.

    Reduction: (2-Ethyloxan-2-yl)methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2-Ethyloxan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2-Ethyloxan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, its hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyloxan-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (2-Propylxan-2-yl)methanol: Similar structure but with a propyl group instead of an ethyl group.

    (2-Butyloxan-2-yl)methanol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

(2-Ethyloxan-2-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the ethyl group imparts desired characteristics.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2-ethyloxan-2-yl)methanol

InChI

InChI=1S/C8H16O2/c1-2-8(7-9)5-3-4-6-10-8/h9H,2-7H2,1H3

InChI Key

WFKFQHUFUQSPII-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCO1)CO

Origin of Product

United States

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